

In-Depth Technical Guide: 2,4-Difluoro U-48800 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro U-48800 hydrochloride is a synthetic opioid classified as a utopioid, a class of compounds that interact with opioid receptors.[1][2] It is a derivative of the U-48800 compound, which itself is an analogue of the potent synthetic opioid U-47700.[3][4] This technical guide provides a comprehensive overview of **2,4-Difluoro U-48800 hydrochloride**, including its chemical identity, pharmacological properties, and relevant experimental protocols for its study. This compound is intended for research and forensic applications only.

Chemical and Physical Data

A summary of the key chemical and physical properties of **2,4-Difluoro U-48800 hydrochloride** is presented in the table below.



Property	Value	Reference
CAS Number	2740304-36-1	[1][2]
Molecular Formula	C17H24F2N2O · HCl	[1][2]
Formula Weight	346.84	[2]
Formal Name	trans-2-(2,4-difluorophenyl)-N- (2-(dimethylamino)cyclohexyl)- N-methylacetamide, monohydrochloride	
SMILES	FC1=CC=C(C(F)=C1)CC(N([C @H]2INVALID-LINK N(C)C)C)=O.CI	[1][2]

Pharmacological Profile

2,4-Difluoro U-48800 is an analogue of U-48800, which is known to be a selective agonist for the kappa-opioid receptor (KOR). While specific binding affinity (Ki) and functional potency (EC50) values for the 2,4-difluoro derivative are not readily available in the public domain, the pharmacological profile is expected to be similar to that of U-48800 and other related benzamide and acetamide opioids. These compounds are of significant interest in research due to their potential to elucidate the role of the kappa-opioid system in various physiological and pathological processes.

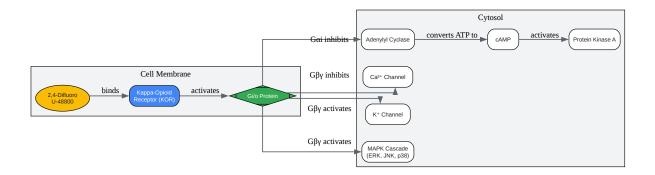
The table below presents available pharmacological data for the related compound U-48800 to provide a comparative context.

Ligand	Receptor	Parameter	Value	System	Reference
U-48800	μ-Opioid Receptor	EC50	>10,000 nM	[³⁵S]GTPγS Assay	[5]
U-48800	к-Opioid Receptor	EC ₅₀	140 nM	[³⁵S]GTPγS Assay	[5]



Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), by an agonist such as U-48800 initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the G protein is activated, leading to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits. These subunits then modulate the activity of various downstream effectors.



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Kappa-Opioid Receptor Signaling Pathway

Experimental Protocols

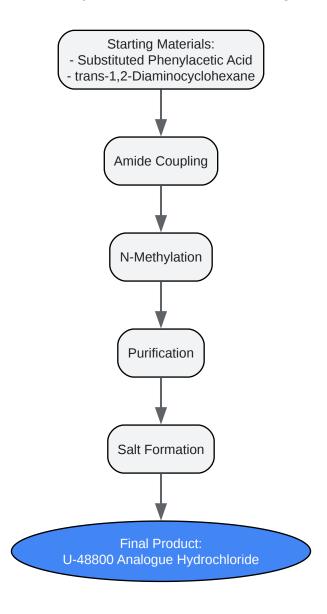
This section provides detailed methodologies for key experiments relevant to the study of **2,4- Difluoro U-48800 hydrochloride**.

Synthesis of U-48800 Analogues (General Procedure)

While a specific protocol for **2,4-Difluoro U-48800 hydrochloride** is not publicly detailed, the synthesis of related U-series compounds generally follows a multi-step process. The following



is a representative workflow for the synthesis of a U-48800 analogue.



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General Synthesis Workflow for U-48800 Analogues

Detailed Methodology:

 Amide Coupling: A substituted phenylacetic acid (e.g., 2,4-difluorophenylacetic acid) is coupled with trans-N,N-dimethyl-1,2-cyclohexanediamine. This reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

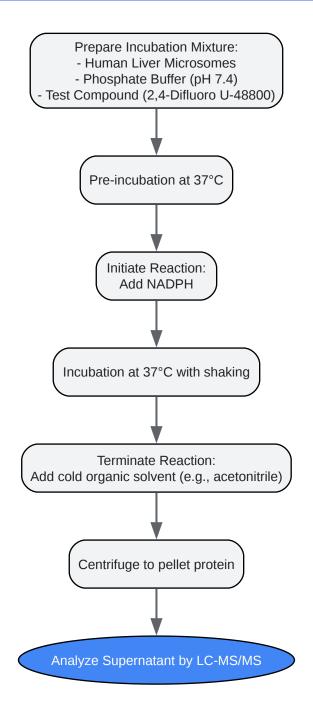


- Purification: The crude product from the amide coupling reaction is purified using column chromatography on silica gel.
- Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
- Final Product Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of a test compound like 2,4-Difluoro U-48800 using human liver microsomes (HLMs).[6][7][8][9] The primary enzymes responsible for the metabolism of the related compound U-48800 are Cytochrome P450 isoforms CYP2C19 and CYP3A4.[10]





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In Vitro Metabolism Experimental Workflow

Detailed Methodology:

 Preparation of Incubation Mixtures: In microcentrifuge tubes, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL) and the test compound (e.g., 1 μM 2,4-Difluoro U-48800) in a phosphate buffer (pH 7.4).



- Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
- Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM).
- Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Analytical Method for Quantification in Biological Matrices

The following is a general protocol for the quantification of U-48800 and its analogues in whole blood, which can be adapted for 2,4-Difluoro U-48800.[11][12]

Detailed Methodology:

- Sample Preparation (Solid-Phase Extraction):
 - To a 1 mL whole blood sample, add an internal standard.
 - Vortex and add a buffer (e.g., phosphate buffer, pH 6).
 - Load the sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.
 - Wash the cartridge with deionized water, followed by an acidic wash (e.g., acetic acid), and then an organic solvent (e.g., methanol).
 - Dry the cartridge thoroughly under vacuum.



- Elute the analytes with an ammoniated organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursorto-product ion transitions of the analyte and the internal standard.

[35S]GTPyS Binding Assay for Functional Activity

This assay is a widely used functional assay to determine the potency (EC₅₀) and efficacy (E_{max}) of agonists at G protein-coupled receptors, including opioid receptors.[13][14][15]

Detailed Methodology:

- Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the kappa-opioid receptor.
- Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.
- Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying concentrations of the test compound (2,4-Difluoro U-48800). For determining non-specific binding, add a high concentration of unlabeled GTPyS.
- Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.



- Initiation of Reaction: Add [35S]GTPyS to all wells to start the reaction.
- Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
- Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
- Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
- Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_{max} values.

Conclusion

2,4-Difluoro U-48800 hydrochloride is a novel synthetic opioid with potential for research into the kappa-opioid system. This guide has provided the available technical information, including its chemical properties and detailed experimental protocols for its synthesis, metabolic profiling, and pharmacological characterization. As with all novel psychoactive substances, further research is necessary to fully elucidate its pharmacological and toxicological profile. The information and protocols provided herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Difluoro U-48800 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13852713#2-4-difluoro-u-48800-hydrochloride-cas-number]

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